CB-7921220 Exhibits Equipotent Inhibition of AC1 and AC6 While Sparing AC2 and AC5
CB-7921220 demonstrates a unique isoform inhibition profile distinct from other AC inhibitors. At 100 µM, it reduces AC1 and AC6 activity by 60% in Sf9 membranes stimulated by 50 µM forskolin, while having no effect on AC2 and AC5 under identical conditions . This contrasts with CB-6673567 and CB-7833407, which show 2- to 4-fold selectivity for AC1 or AC2 over AC6 [1].
| Evidence Dimension | Isoform selectivity profile |
|---|---|
| Target Compound Data | AC1: 60% inhibition; AC6: 60% inhibition; AC2: no effect; AC5: no effect at 100 µM |
| Comparator Or Baseline | CB-6673567 (IC50 AC1 = 77 µM, 2-4 fold selectivity over AC6); CB-7833407 (IC50 AC2 = 147 µM, 2-4 fold selectivity over AC6) |
| Quantified Difference | CB-7921220 shows equipotent inhibition of AC1 and AC6, lacking the 2-4 fold selectivity observed in comparators. |
| Conditions | Sf9 membranes stimulated by 50 µM forskolin; 100 µM test concentration. |
Why This Matters
This distinct selectivity profile enables researchers to probe AC1/AC6-mediated cAMP signaling without confounding effects on AC2 or AC5, a feature not offered by other commercially available AC inhibitors.
- [1] Brand CS, Hocker HJ, Gorfe AA, Cavasotto CN, Dessauer CW. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds. J Pharmacol Exp Ther. 2013 Nov;347(2):265-75. View Source
